molecular formula C23H23N5O2 B2867211 N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 946254-69-9

N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2867211
Numéro CAS: 946254-69-9
Poids moléculaire: 401.47
Clé InChI: ILGSAUDVXQRQGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,6-Dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-methyl group and a carboxamide moiety linked to a 2,6-dimethylphenyl group. The triazole ring is further functionalized at the N1 position with a (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl group.

Propriétés

IUPAC Name

N-(2,6-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-9-8-10-15(2)20(14)25-22(29)21-16(3)28(27-26-21)13-19-17(4)30-23(24-19)18-11-6-5-7-12-18/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGSAUDVXQRQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazole and pyrazole carboxamides, which are widely studied for their synthetic versatility and bioactivity. Below, key comparisons are drawn with compounds from the provided evidence:

Core Heterocycle and Functionalization

  • Target Compound: Features a 1,2,3-triazole core with a 1,3-oxazole substituent.
  • Pyrazole Carboxamides (): Compounds 3a–3p (e.g., 3a: 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) utilize a pyrazole core. Pyrazoles are more electron-rich than triazoles, which may enhance stability or alter reactivity. The presence of chloro, cyano, and aryl substituents in these derivatives modulates electronic and steric properties .

Substituent Effects on Physical Properties

  • Melting Points :

    • Compounds 3a–3p exhibit melting points ranging from 123°C (3c) to 183°C (3d). Higher melting points correlate with electron-withdrawing substituents (e.g., 4-fluorophenyl in 3d) due to increased molecular rigidity and intermolecular interactions .
    • The target compound’s oxazole substituent may lower melting points compared to pyrazole derivatives due to reduced hydrogen-bonding capacity.
  • Synthetic Yields: Yields for 3a–3p range from 62% (3c) to 71% (3d), influenced by steric hindrance and substituent reactivity. The chloro and cyano groups in 3a–3e likely facilitate coupling efficiency via electronic activation . The target compound’s synthesis would require similar coupling agents (e.g., EDCI/HOBt), but the bulky oxazole-methyl group might reduce yields compared to simpler aryl substituents.

Spectroscopic and Analytical Data

  • NMR and MS Profiles :
    • Pyrazole derivatives (e.g., 3a) show characteristic ^1H-NMR peaks for aryl protons (δ 7.43–8.12) and methyl groups (δ 2.42–2.66). The oxazole substituent in the target compound would introduce distinct deshielded protons in the δ 7.5–8.5 range .
    • Mass spectra for 3a–3p confirm molecular ions ([M+H]⁺), with m/z values consistent with their formulae (e.g., 3a: m/z 403.1). The target compound’s molecular weight (C₂₅H₂₆N₆O₂) would yield a higher m/z (~458.2), distinguishing it from pyrazole analogs .

Structural Analogues in Pharmacopeial Literature

  • Triazole Derivatives () : N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares the triazole-carboxamide scaffold but substitutes the oxazole group with a methoxyphenyl ring. The methoxy group enhances solubility via polarity, whereas the oxazole in the target compound may improve metabolic stability .

Implications for Further Research

  • Crystallography : Software like SHELXL and WinGX could elucidate its crystal structure, aiding in structure-activity relationship (SAR) studies.
  • Solubility Optimization : Introducing polar groups (e.g., methoxy or hydroxy) may enhance bioavailability, as seen in pharmacopeial thiazole derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.